![molecular formula C15H12O7 B1252232 Alphitonin CAS No. 493-36-7](/img/structure/B1252232.png)
Alphitonin
Overview
Description
Alphitonin is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 2, 4, 6, 3’ and 4’ respectively. It has been isolated from Alphitonia excelsa. It has a role as a plant metabolite .
Synthesis Analysis
Alphitonin is synthesized from the flavanonol taxifolin. The conversion of taxifolin to alphitonin involves a unique cascade of tautomerization processes . In the culture of Lactobacillus rhamnosus, alphitonin was detected in the supernatant, indicating that this bacterium plays a role in the synthesis of alphitonin .
Molecular Structure Analysis
The molecular formula of Alphitonin is C15H12O7 .
Physical And Chemical Properties Analysis
Alphitonin has a molecular weight of 304.25 g/mol. It has 5 hydrogen bond donors and 7 hydrogen bond acceptors .
Scientific Research Applications
Microbial Biosynthesis
Alphitonin is a product of microbial biosynthesis, particularly through the action of bacterial chalcone isomerase (CHI) found in Eubacterium ramulus. This process involves the transformation of taxifolin into alphitonin . The optimization of this biosynthetic pathway in Streptomyces albidoflavus has led to the de novo production of alphitonin, which is significant for its potential applications in biotechnology and pharmaceuticals .
Gut Microbiota Metabolism
The human gastrointestinal microbiota can transform the carbon skeleton of certain flavonoids into alphitonin . This compound may exert different biological activities, which could be beneficial for human health. Understanding the metabolism of alphitonin by gut microbiota can lead to the development of new nutraceuticals and therapeutic agents.
Antioxidant Activity
Alphitonin has been identified as a metabolite with higher antioxidant activity compared to its precursors . This property is crucial for its potential use in preventing oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer.
Enzyme Inhibition
The structural basis for taxifolin binding and reaction products to bacterial CHI has been studied, revealing insights into the enzyme’s inhibition mechanism . Alphitonin’s interaction with enzymes could be harnessed for developing new inhibitors that can be used in various therapeutic applications.
Pharmacological Potential
Alphitonin’s potential pharmacological properties, such as anti-infectivity, anti-tumor, and immune response regulation, are under investigation. Its role in specific bacterial regulators governing the expression of genes involved in root nodulation suggests a broader impact on plant-microbe interactions and human health .
properties
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLACNNZBMRRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alphitonin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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